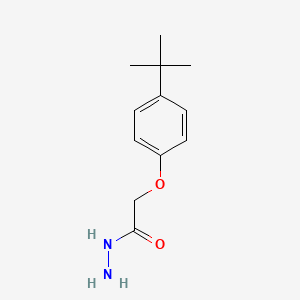

2-(4-Tert-butylphenoxy)acetohydrazide

Description

Contextualizing Acetohydrazide Derivatives in Medicinal Chemistry and Drug Discovery

Acetohydrazide derivatives represent a versatile class of compounds in medicinal chemistry, recognized for their wide array of biological activities. The core acetohydrazide structure, with its reactive hydrazide group (-CONHNH2), is a key building block for synthesizing a large number of heterocyclic compounds and hydrazones. These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting properties such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities. The ability of the hydrazide group to form stable complexes with metals and to participate in hydrogen bonding contributes to its diverse pharmacological profile.

Significance of the Phenoxy Moiety in Bioactive Chemical Scaffolds

The phenoxy moiety, an ether linkage of a phenyl group to an oxygen atom, is considered a "privileged scaffold" in drug design. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. The phenoxy group can enhance a compound's binding affinity to biological targets through various interactions, including hydrophobic and π–π stacking interactions. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, further stabilizing the drug-receptor complex. The substitution pattern on the phenyl ring, such as the tert-butyl group in the 4-position, allows for fine-tuning of the molecule's lipophilicity and steric properties, which can impact its biological activity and selectivity. The related compound, 2,4-di-tert-butylphenol (B135424), has been extensively studied and is known to possess antioxidant, antifungal, and antibacterial properties, highlighting the potential bioactivity conferred by this substituted phenol (B47542) structure. nih.gov

Historical and Current Research Trajectories of 2-(4-Tert-butylphenoxy)acetohydrazide

Historically, research on this compound has primarily focused on its synthesis and its utility as a chemical intermediate. It is synthesized from 4-tert-butylphenol (B1678320), a readily available industrial chemical. The current research trajectory for this compound is almost exclusively centered on its role as a precursor for the synthesis of more complex hydrazone derivatives.

A notable study in this area involved the reaction of this compound with various aromatic aldehydes and acetone (B3395972) to synthesize a new series of 4-tert-butylphenoxyacetylhydrazones. researchgate.net In this research, the structural and conformational properties of the resulting hydrazone derivatives were investigated using X-ray analysis and IR spectroscopy. This work underscores the primary application of this compound as a foundational element for creating libraries of new compounds for biological screening. While direct biological testing of the parent acetohydrazide is not extensively reported, the significant antimicrobial and antifungal activities observed in its derivatives strongly suggest that the core this compound structure is a promising platform for developing new therapeutic agents.

Detailed Research Findings on Derivatives:

While comprehensive biological data on this compound itself is limited in published literature, extensive research has been conducted on its derivatives, particularly hydrazones formed by condensing the hydrazide with various aldehydes and ketones. These studies reveal the therapeutic potential unlocked by modifying the parent compound.

For instance, studies on structurally similar phenoxy acetohydrazide derivatives have shown potent antimicrobial activity. Hydrazones incorporating this scaffold have been tested against a panel of bacteria and fungi, often exhibiting significant efficacy. The tables below summarize representative findings for derivatives of this compound and related structures, illustrating the biological potential of this chemical class.

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

| Compound/Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Novel Hydrazide-Hydrazones | Staphylococcus aureus | 0.49 - 6.25 | usmf.md |

| Novel Hydrazide-Hydrazones | Escherichia coli | 12.5 | usmf.md |

| Thiadiazole Hydrazone Derivative | Bacillus subtilis | < 1.0 | usmf.md |

| Aminopropanol derivatives of di-tert-butylphenoxy | S. aureus | 0.78 - 3.75 | usmf.md |

Table 2: Antifungal Activity of Selected Hydrazone Derivatives

| Compound/Derivative Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Carbohydrazide Derivative | General Fungicidal Activity | Preliminary activity noted | researchgate.net |

| Aminopropanol derivatives of di-tert-butylphenoxy | Candida albicans | 1.56 - 20.0 | usmf.md |

| 2,4-di-tert-butylphenol (related structure) | Candida albicans | Effective in inhibiting and disrupting biofilms | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Scope and Objectives of Academic Inquiry into the Compound

The primary objective of academic research involving this compound is its utilization as a versatile scaffold for combinatorial chemistry and drug discovery. The main goals include:

Synthesis of Novel Derivatives: To expand the chemical space by synthesizing new series of compounds, such as hydrazones, pyrazoles, oxadiazoles (B1248032), and other heterocyclic systems, using this compound as the starting material.

Biological Screening: To evaluate the synthesized derivatives for a wide range of biological activities, including but not limited to, antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Structure-Activity Relationship (SAR) Studies: To identify the structural features responsible for the observed biological activities. By modifying different parts of the molecule (e.g., the aldehyde/ketone portion condensed with the hydrazide), researchers aim to develop more potent and selective compounds.

Conformational and Structural Analysis: To study the three-dimensional structure and conformational preferences of the parent compound and its derivatives, as these factors are crucial for their interaction with biological targets. researchgate.net

In essence, the academic inquiry is not focused on the intrinsic properties of this compound itself, but rather on its potential to generate a diverse range of new chemical entities with promising pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)9-4-6-10(7-5-9)16-8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKRKACSPUJPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354230 | |

| Record name | 2-(4-tert-butylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75843-50-4 | |

| Record name | 2-(4-tert-butylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Tert Butylphenoxy Acetohydrazide

Established Synthetic Pathways for 2-(4-Tert-butylphenoxy)acetohydrazide

The preparation of this compound is typically achieved through a two-step synthetic sequence. This process involves an initial etherification reaction to form an intermediate ester, followed by hydrazinolysis to yield the final acetohydrazide product.

The primary precursors for the synthesis are 4-tert-butylphenol (B1678320) and a derivative of chloroacetic acid, most commonly an ester such as ethyl chloroacetate (B1199739).

The first step is a Williamson ether synthesis. In this reaction, the hydroxyl group of 4-tert-butylphenol is deprotonated by a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion and forming ethyl 2-(4-tert-butylphenoxy)acetate.

The second step involves the hydrazinolysis of the synthesized ester. The ester is treated with hydrazine (B178648) hydrate, where the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of the target compound, this compound, and ethanol (B145695) as a byproduct. A similar synthetic approach has been documented for analogous compounds like 2-(4-methoxy-phenoxy)acetohydrazide. researchgate.net

Optimization of this synthetic pathway involves careful consideration of several reaction parameters to maximize yield and purity. Key factors include the choice of base and solvent for the etherification step, reaction temperature, and reaction time. For instance, the synthesis of related phenoxy esters often employs sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to ensure complete formation of the phenoxide. prepchem.com However, weaker bases like potassium carbonate in acetone (B3395972) can also be effective. Reaction temperature is typically controlled to balance the reaction rate against potential side reactions.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Step 1: Ether Synthesis | Step 2: Hydrazinolysis | Rationale |

|---|---|---|---|

| Precursors | 4-tert-butylphenol, Ethyl chloroacetate | Ethyl 2-(4-tert-butylphenoxy)acetate, Hydrazine hydrate | Readily available starting materials. |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Ethanol, Methanol | Solvent choice impacts solubility and reaction rate. prepchem.com |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Not applicable | A base is required to deprotonate the phenol (B47542). |

| Temperature | Room temperature to reflux | Reflux | Higher temperatures increase the rate of nucleophilic substitution and hydrazinolysis. |

| Reaction Time | 6-24 hours | 4-12 hours | Monitored by techniques like Thin Layer Chromatography (TLC) to determine completion. |

To enhance the efficiency of the synthesis, particularly the initial etherification step, catalytic methods can be employed. Phase-transfer catalysis (PTC) is a highly effective technique for reactions involving an aqueous phase and an organic phase, or a solid and a liquid phase. In the synthesis of this compound, a solid base like potassium carbonate is often used with a solvent like acetone. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction with ethyl chloroacetate occurs. bcrec.id This approach can lead to faster reaction rates, milder reaction conditions, and improved yields by increasing the effective concentration of the nucleophile in the organic phase. bcrec.id

Adherence to the principles of green chemistry is increasingly important in modern synthetic chemistry. rsc.org For the preparation of this compound, several modifications can be made to align with these principles. One key area is the choice of solvent; traditional solvents like DMF are effective but pose environmental and health concerns. Alternative, greener solvents such as anisole (B1667542) or cyclopentyl methyl ether (CPME) could be investigated. ub.edu Furthermore, exploring solvent-free reaction conditions, potentially using microwave or ultrasound irradiation, could reduce energy consumption and eliminate solvent waste. mdpi.com The use of recyclable catalysts, such as polymer-supported phase-transfer catalysts, also contributes to a more sustainable process. mdpi.com

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The confirmation of the structure and the assessment of the purity of the synthesized this compound rely on a combination of spectroscopic and chromatographic methods.

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the tert-butyl group gives a characteristic sharp singlet at approximately 1.3 ppm. The aromatic protons on the phenoxy ring typically appear as two doublets in the range of 6.8-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons (-OCH₂-) adjacent to the ether oxygen would be observed as a singlet around 4.5 ppm. The hydrazide moiety gives rise to signals for the NH and NH₂ protons, which are often broad and can exchange with deuterium (B1214612) oxide (D₂O); their chemical shifts are highly dependent on solvent and concentration.

A detailed NMR study on closely related 4-tert-butylphenoxyacetylhydrazones has shown the existence of conformational isomers (rotamers) due to restricted rotation around the amide C(O)-N bond. researchgate.net This phenomenon can lead to the doubling of certain signals in the NMR spectrum, providing insight into the conformational dynamics of the molecule in solution. researchgate.net The energy barrier for this rotation can be determined through variable temperature NMR experiments. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.3 (singlet, 9H) | ~31.5 (CH₃), ~34.0 (Quaternary C) |

| Aromatic C-H | ~6.9 (doublet, 2H), ~7.3 (doublet, 2H) | ~114, ~126 |

| Aromatic C (quaternary) | - | ~144, ~156 |

| -O-CH₂- | ~4.5 (singlet, 2H) | ~67 |

| -C=O | - | ~168 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in the this compound molecule.

The FT-IR spectrum provides a distinct fingerprint of the compound. The hydrazide group is characterized by N-H stretching vibrations, which typically appear as one or two bands in the 3200-3400 cm⁻¹ region. The carbonyl group (C=O) of the amide functionality gives a strong absorption band around 1650-1680 cm⁻¹, often referred to as the Amide I band. The C-O stretching of the ether linkage is expected to show strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ range. The presence of the tert-butyl group can be confirmed by C-H bending vibrations around 1365-1395 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Hydrazide) | Stretch | 3200-3400 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |

| C=O (Amide I) | Stretch | 1650-1680 | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Variable |

| C-H (tert-butyl) | Bend | 1365-1395 | Medium-Strong |

Raman spectroscopy serves as a complementary technique. While the C=O stretch is often weaker in Raman spectra compared to FT-IR, the symmetric vibrations of the aromatic ring and the C-C framework typically show strong Raman signals, aiding in a comprehensive structural characterization.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-butylphenol |

| Chloroacetic acid |

| Ethyl chloroacetate |

| Ethyl 2-(4-tert-butylphenoxy)acetate |

| Hydrazine hydrate |

| 2-(4-methoxy-phenoxy)acetohydrazide |

| Sodium hydride |

| Dimethylformamide (DMF) |

| Potassium carbonate |

| Acetone |

| Tetrabutylammonium bromide |

| Anisole |

| Cyclopentyl methyl ether (CPME) |

| Ethanol |

| Methanol |

| Acetonitrile |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound, with a molecular formula of C12H18N2O2, has a calculated molecular weight of approximately 222.28 g/mol and a monoisotopic mass of 222.1368 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M•+) would be observed at an m/z (mass-to-charge ratio) of 222. This peak confirms the molecular mass of the compound. Subsequent fragmentation of this energetically unstable molecular ion provides valuable structural information. chemguide.co.uklibretexts.org The fragmentation pattern for this compound is dictated by the weakest bonds and the stability of the resulting fragments.

Key fragmentation pathways include:

Loss of the tert-butyl group: A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH3) to form a stable tertiary carbocation. For the molecular ion, this would result in a fragment at m/z 207 ([M-15]+). researchgate.net

Cleavage of the ether bond: The bond between the phenoxy group and the acetyl moiety can cleave. Alpha-cleavage next to the ether oxygen can lead to the formation of the 4-tert-butylphenoxyl radical and a charged fragment [CH2C(O)NHNH2]+ at m/z 74, or more commonly, the formation of the stable 4-tert-butylphenoxy cation at m/z 149. nih.govyoutube.com

Formation of the 4-tert-butylphenol ion: A significant peak is expected at m/z 150, corresponding to the 4-tert-butylphenol radical cation, formed through rearrangement and cleavage. The subsequent fragmentation of this ion, primarily through the loss of a methyl group (•CH3), would yield a highly abundant fragment at m/z 135. chemicalbook.comnist.gov

Fragmentation of the hydrazide moiety: The acetohydrazide side chain can undergo cleavage. For instance, the breaking of the N-N bond could yield a fragment corresponding to [C(O)NH2]+ at m/z 44. Cleavage of the C-C bond in the side chain could produce the [C(O)NHNH2]+ fragment at m/z 73.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure.

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to derivatives)

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a crystalline solid. For this compound, a crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 271699, confirming its solid-state architecture. nih.govcam.ac.uk

Studies on analogous hydrazide derivatives reveal common structural features. The acetohydrazide group is typically planar or nearly planar. nih.gov The crystal lattice of these types of molecules is often stabilized by a network of intermolecular hydrogen bonds. Specifically, the hydrazide moiety, with its N-H donor and C=O acceptor sites, readily participates in N-H···O and N-H···N interactions, linking adjacent molecules into one, two, or three-dimensional networks. nih.gov

Chromatographic Methods for Isolation and Purification

Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures. The choice of method depends on the scale of the purification and the nature of the impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective analytical method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. recentscientific.com The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used as the eluent. Visualization of the separated spots is often achieved under UV light or by using chemical staining agents. labinsights.nl

Column Chromatography: For preparative scale purification, column chromatography is the most widely used technique. materialharvest.com A glass column is packed with a stationary phase, most commonly silica gel. column-chromatography.comteledynelabs.com The crude product is loaded onto the top of the column and eluted with a mobile phase, the composition of which is guided by prior TLC analysis. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. youtube.com Nonpolar impurities will elute first, followed by the desired product, with more polar impurities being retained on the column for longer. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound.

Derivatization Strategies and Rational Analog Design Based on the 2 4 Tert Butylphenoxy Acetohydrazide Scaffold

Synthesis of Hydrazide-Hydrazone Derivatives from 2-(4-Tert-butylphenoxy)acetohydrazide

The primary and most straightforward derivatization of this compound involves the conversion of the hydrazide functional group into a hydrazone. This is achieved through condensation with various carbonyl compounds. The resulting hydrazide-hydrazones, which contain the characteristic -C(=O)NHN=CH- linkage, are not only significant compounds in their own right but also serve as crucial intermediates for further heterocyclic synthesis. nih.govsemanticscholar.org

Condensation Reactions with Diverse Aldehydes and Ketones

The synthesis of hydrazide-hydrazone derivatives from this compound is typically accomplished via a condensation reaction with a wide array of aldehydes and ketones. researchgate.net This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azometine or imine group (-C=N-). semanticscholar.org

The reaction is generally carried out by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. sci-hub.stnih.gov The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. sci-hub.st

A variety of aromatic, heterocyclic, and aliphatic aldehydes and ketones can be employed in this synthesis, leading to a diverse library of hydrazone derivatives. The substituents on the aldehyde or ketone play a significant role in the electronic properties and steric configuration of the final molecule.

Table 1: Synthesis of Hydrazide-Hydrazones via Condensation

| Reactant A | Reactant B (Example) | Conditions | Product Class |

|---|---|---|---|

| This compound | Substituted Benzaldehyde | Ethanol, Reflux, cat. Acetic Acid | N'-(arylmethylene)-2-(4-tert-butylphenoxy)acetohydrazide |

| This compound | Acetophenone | Methanol, Reflux | N'-(1-arylethylidene)-2-(4-tert-butylphenoxy)acetohydrazide |

Exploration of E/Z Isomerism in Hydrazone Formation

Hydrazones possess a carbon-nitrogen double bond (C=N), which introduces the possibility of geometric isomerism, resulting in the formation of E (entgegen) and Z (zusammen) isomers. nih.gov The orientation of the substituents around the C=N bond defines the isomer. In the context of hydrazones derived from this compound, the E isomer is generally considered to be the more thermodynamically stable and is often the major product formed under thermal equilibrium conditions. researchgate.net

The differentiation between E and Z isomers can be achieved using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The chemical shifts of the protons, particularly the N-H proton and the protons on the carbon adjacent to the imine, can differ significantly between the two isomers. nih.gov X-ray crystallography provides definitive proof of the stereochemistry in the solid state. mdpi.com

The interconversion between E and Z isomers can be influenced by factors such as solvent polarity, pH, and exposure to heat or UV light. nih.govresearchgate.net The stability of a particular isomer can be affected by intramolecular hydrogen bonding and steric hindrance between the substituents. For instance, the formation of an intramolecular hydrogen bond between the N-H proton of the hydrazide moiety and a nearby acceptor group on the aldehyde-derived portion can stabilize the Z isomer. nih.gov The electronic nature of the substituents on the aromatic ring of the aldehyde or ketone also plays a crucial role in the isomerization process. nih.gov

Cyclization Reactions to Form Heterocyclic Analogs

The hydrazide-hydrazone derivatives of this compound are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The presence of multiple nucleophilic and electrophilic centers allows for intramolecular cyclization or cycloaddition reactions to form stable five-, six-, or seven-membered rings.

Incorporation into 1,3,4-Oxadiazole Systems

One of the most common applications of acylhydrazones is their conversion into 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov These five-membered aromatic heterocycles are known for their favorable physicochemical properties in drug design. openmedicinalchemistryjournal.com Several methods can be employed for this transformation:

Oxidative Cyclization: Acylhydrazones derived from aldehydes can undergo oxidative cyclization in the presence of various oxidizing agents. A common method involves heating the acylhydrazone with an excess of a reagent like iodine in the presence of a base such as potassium carbonate. organic-chemistry.org This process facilitates the intramolecular cyclization and subsequent elimination to form the stable oxadiazole ring.

Dehydrative Cyclization of Diacylhydrazines: An alternative route involves the reaction of the parent hydrazide, this compound, with an acid chloride or carboxylic acid to form an intermediate N,N'-diacylhydrazine. This intermediate can then be cyclized under dehydrating conditions, for example, by heating with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield the 1,3,4-oxadiazole. openmedicinalchemistryjournal.comnih.gov

Table 2: General Synthesis of 1,3,4-Oxadiazoles

| Precursor | Reagents | Product |

|---|---|---|

| N'-(arylmethylene)-2-(4-tert-butylphenoxy)acetohydrazide | I₂, K₂CO₃ | 2-Aryl-5-((4-tert-butylphenoxy)methyl)-1,3,4-oxadiazole |

Fusion with Azetidin-2-one Moieties

The hydrazone linkage (-N=CH-) can act as an imine component in cycloaddition reactions to form four-membered heterocyclic rings. Specifically, the synthesis of azetidin-2-ones, also known as β-lactams, can be achieved through the Staudinger [2+2] cycloaddition reaction. derpharmachemica.commdpi.com

In this reaction, the hydrazone derivative of this compound is treated with a ketene (B1206846). Ketenes are typically generated in situ from an acetyl chloride derivative, such as chloroacetyl chloride, in the presence of a tertiary amine base like triethylamine. derpharmachemica.comjmchemsci.com The base deprotonates the α-carbon of the acetyl chloride, leading to the elimination of HCl and the formation of a reactive ketene intermediate. This ketene then undergoes a cycloaddition with the C=N bond of the hydrazone to form the four-membered β-lactam ring. researchgate.net This reaction provides a direct route to novel β-lactam conjugates of the parent scaffold.

Table 3: General Synthesis of Azetidin-2-ones

| Reactant A | Reactant B | Base | Product |

|---|

Other Heterocyclic Annulations

The versatile reactivity of the hydrazide and hydrazone functionalities allows for their incorporation into various other heterocyclic systems beyond oxadiazoles (B1248032) and azetidinones. The specific heterocyclic ring formed depends on the cyclizing agent used.

Thiazolidin-4-ones: Hydrazones can react with thioglycolic acid (mercaptoacetic acid) via cyclocondensation to yield 4-thiazolidinone (B1220212) derivatives. semanticscholar.orgresearchgate.net This reaction involves the addition of the thiol group across the C=N bond, followed by intramolecular cyclization with the elimination of water.

Pyrazoles: Reaction of the parent hydrazide with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) derivatives. nih.gov

1,2,4-Triazoles: The hydrazide can be converted into a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to form 1,2,4-triazole-3-thiones. impactfactor.org

These examples highlight the broad utility of the this compound scaffold in generating a rich diversity of heterocyclic analogs for further investigation.

Modifications of the Phenoxy Moiety and Tert-butyl Substituent

Systematic modifications of the 4-tert-butylphenoxy portion of the molecule are crucial for probing structure-activity relationships (SAR). These changes can influence the compound's electronic properties, lipophilicity, steric profile, and metabolic stability, all of which are critical determinants of biological activity.

The substitution pattern on the aromatic ring of the phenoxy group plays a significant role in modulating the biological activity of 2-(phenoxy)acetohydrazide derivatives. The nature, position, and number of substituents can drastically alter the molecule's interaction with its biological target.

Research into a series of phenoxyacetohydrazide Schiff bases as inhibitors of β-glucuronidase has provided valuable insights into these effects. mdpi.com Although not the exact this compound, this series shares the core phenoxyacetohydrazide structure and demonstrates key SAR principles. For instance, the introduction of a chlorine atom and a methyl group at the 4- and 2-positions of the phenoxy ring, respectively, led to potent inhibitory activity. mdpi.com

Further derivatization of the hydrazide into a Schiff base with a 2-nitrophenyl group resulted in a compound with an IC₅₀ value of 9.47 ± 0.16 µM against β-glucuronidase. mdpi.com The activity of these compounds is highly dependent on the substitution pattern. For example, a derivative with a 4-chloro-2-methylphenoxy moiety showed potent inhibition, highlighting the importance of specific electronic and steric features on the ring. mdpi.com

The following table summarizes the β-glucuronidase inhibitory activity of selected phenoxyacetohydrazide Schiff base analogs, illustrating the impact of substitutions on the phenoxy ring and the appended benzylidene moiety.

| Compound | Phenoxy Ring Substitution | Benzylidene Ring Substitution | IC₅₀ (µM) |

|---|---|---|---|

| 1 | 4-Chloro-2-methyl | 2-Hydroxy | 9.20 ± 0.32 |

| 5 | 4-Chloro-2-methyl | 2-Nitro | 9.47 ± 0.16 |

| 7 | 4-Chloro-2-methyl | 4-Nitro | 14.7 ± 0.19 |

| 15 | 2,4-Dichloro | 2-Hydroxy | 12.0 ± 0.16 |

| 21 | 4-Bromo | 2-Hydroxy | 13.7 ± 0.40 |

| Standard | D-Saccharic acid 1,4-lactone | 48.4 ± 1.25 |

Similarly, studies on phenoxy acetic acid derivatives as selective COX-2 inhibitors have shown that substitutions on the phenoxy ring significantly influence activity. The incorporation of a bromine atom at the 4-position of the phenoxy ring led to heightened inhibitory activity compared to unsubstituted analogs. mdpi.com This suggests that electron-withdrawing groups in the para position of the phenoxy ring can be beneficial for certain biological targets.

The tert-butyl group is a common feature in medicinal chemistry, often used to provide steric bulk and fill hydrophobic pockets in target proteins. However, it can also be associated with metabolic liabilities. nih.gov Consequently, modifying or replacing the tert-butyl group is a key strategy in analog design.

One common approach is bioisosteric replacement , where the tert-butyl group is substituted with another group that mimics its size and shape but possesses different physicochemical properties. The goal is often to improve metabolic stability, solubility, or lipophilicity. nih.gov

Examples of bioisosteres for the tert-butyl group include:

Isopropyl group : Replacing the tert-butyl with an isopropyl group can sometimes retain potency while potentially mitigating metabolic issues. nih.gov

Cyclic groups : Small cyclic moieties like cyclopropyl (B3062369) and cyclobutyl can mimic the steric profile of the tert-butyl group. nih.gov

Fluorinated groups : The introduction of fluorine can significantly alter electronic properties and block sites of metabolism. Trifluoromethylcyclopropyl and trifluoromethylcyclobutyl groups have been successfully used as metabolically stable tert-butyl replacements. mdpi.com These replacements can lead to increased metabolic stability both in vitro and in vivo. mdpi.com

Bicyclo[1.1.1]pentane (BCP) : This rigid, three-dimensional scaffold has gained attention as a tert-butyl bioisostere. Its introduction can improve aqueous solubility and metabolic stability. nih.gov

The rationale for these modifications is often to fine-tune the pharmacokinetic profile of the lead compound. For example, the trifluoromethylcyclopropyl group was designed to increase metabolic stability by removing sp³ C-H bonds susceptible to oxidation and increasing the s-character of the remaining C-H bonds. mdpi.com

The following table presents various bioisosteric replacements for the tert-butyl group and their intended effects on molecular properties.

| Original Group | Bioisosteric Replacement | Rationale/Potential Advantage |

|---|---|---|

| tert-Butyl | Isopropyl | Mitigate metabolic liabilities. nih.gov |

| tert-Butyl | Cyclopropyl | Mimic steric bulk, potentially alter lipophilicity. nih.gov |

| tert-Butyl | Trifluoromethylcyclopropyl | Increase metabolic stability. mdpi.com |

| tert-Butyl | Trifluoromethylcyclobutyl | Enhance resistance to metabolic clearance while preserving bioactivity. mdpi.com |

| tert-Butyl | Bicyclo[1.1.1]pentane (BCP) | Improve aqueous solubility and metabolic stability. nih.gov |

Development of Hybrid Molecules Incorporating Other Pharmacophores

A powerful strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. This approach can lead to compounds with dual or multi-target activity, potentially offering enhanced efficacy or a better side-effect profile. The this compound scaffold is a suitable anchor for such hybridization strategies.

The acetohydrazide moiety is a versatile linker and can be used to connect the 4-tert-butylphenoxy pharmacophore to other biologically active heterocyclic systems. For example, research has shown the successful synthesis of hybrid molecules combining a hydrazide scaffold with moieties like benzimidazole (B57391) or pyrazole. These hybrids have demonstrated a range of biological activities, including carbonic anhydrase inhibition.

In one approach, a 4-tert-butylphenoxy scaffold was used as a basis to design dual-target ligands for the histamine (B1213489) H₃ receptor (H₃R) and monoamine oxidase B (MAO B), which are relevant targets for Parkinson's disease. mdpi.com In this design, the 4-tert-butylphenoxy group was connected via an alkoxy linker to various cyclic amines, effectively creating a hybrid molecule that combines the features required for interacting with both targets. mdpi.com While not a direct acetohydrazide, this demonstrates the principle of using the 4-tert-butylphenoxy moiety as a key component in multi-target drug design.

The general strategy involves identifying a second pharmacophore relevant to the disease of interest and linking it to the primary scaffold. The nature and length of the linker are critical and are often optimized to ensure the correct orientation of both pharmacophores for interacting with their respective targets.

Advanced Investigations into the Biological Activities and Pharmacological Potential of 2 4 Tert Butylphenoxy Acetohydrazide and Its Derivatives

Antimicrobial Efficacy Assessments

Derivatives of 2-(4-tert-butylphenoxy)acetohydrazide have been synthesized and evaluated for their ability to combat various microbial pathogens, demonstrating a range of activities from antibacterial to antitubercular.

Studies on derivatives have highlighted their potential as antibacterial agents. A series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, for example, showed notable antibacterial effects. bba.md One of the most effective compounds in this series demonstrated a minimum inhibitory concentration (MIC) of 0.78 μg/mL against Staphylococcus aureus and 12.5 μg/mL against Escherichia coli. bba.md These findings indicate that structural modifications of the phenoxy acetohydrazide scaffold can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria. Other related structures, such as 2,4,6-trimethylbenzenesulfonyl hydrazones, have also shown activity, particularly against Gram-positive bacteria like Staphylococcus spp. and Bacillus spp., with MIC values ranging from 7.81 to 500 µg/mL. nih.gov

Antibacterial Activity of this compound Derivatives

| Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | Staphylococcus aureus | 0.78 | bba.md |

| Escherichia coli | 12.5 | bba.md | |

| 2,4,6-trimethylbenzenesulfonyl hydrazones | Gram-positive bacteria (e.g., Staphylococcus spp., Bacillus spp.) | 7.81 - 500 | nih.gov |

The antifungal properties of compounds structurally related to this compound have been well-documented. The related compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) has demonstrated broad-spectrum antifungal activity. researchgate.net It has shown efficacy against pathogenic fungi such as Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. nih.gov Further studies found that 2,4-DTBP exhibited strong activity against Ustilaginoidea virens, the fungus responsible for rice false smut disease, with a half-maximal effective concentration (EC50) value of 0.087 mmol/L. nih.gov The mechanism of action appears to involve the destruction of the fungal cell wall and cell membrane. nih.gov Additionally, derivatives like 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have been tested against Candida albicans, with the most potent compound showing an MIC value of 1.56 μg/mL. bba.md

Antifungal Activity of Related Compounds

| Compound/Derivative Class | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2,4-di-tert-butylphenol (2,4-DTBP) | Aspergillus niger | Fungicidal Activity | Active | nih.gov |

| Fusarium oxysporum | Fungicidal Activity | Active | nih.gov | |

| Ustilaginoidea virens | EC50 | 0.087 mmol/L | nih.gov | |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | Candida albicans | MIC | 1.56 μg/mL | bba.md |

The search for novel antitubercular agents has led to the investigation of various chemical scaffolds, including those related to this compound. The related compound 2,4-di-tert-butylphenol (2,4-DTBP), isolated from Streptomyces bacillaris, was evaluated for its activity against Mycobacterium tuberculosis. nih.gov In a latent/dormant model using the H37RV strain, the MIC was determined to be 100 µg/mL. nih.gov Against multidrug-resistant (MDR) strains of M. tuberculosis, 2,4-DTBP demonstrated significant inhibition, reducing relative light units by 74% at a concentration of 50 µg/mL and by 78% at 100 µg/mL. nih.gov

Antitubercular Activity of 2,4-di-tert-butylphenol (2,4-DTBP)

| M. tuberculosis Strain | Concentration (µg/mL) | Activity | Reference |

|---|---|---|---|

| H37RV (Latent/Dormant Model) | 100 | MIC | nih.gov |

| MDR Strain | 50 | 74% Inhibition | nih.gov |

| 100 | 78% Inhibition | nih.gov |

Antiproliferative and Anticancer Mechanisms

Beyond antimicrobial applications, derivatives and related compounds have been explored for their potential in oncology, showing cytotoxic effects against various cancer cell lines and engaging with key molecular pathways that regulate cancer cell growth and survival.

The antiproliferative effects of 2,4-di-tert-butylphenol (2,4-DTBP), a compound related to the core structure, have been assessed across several human cancer cell lines. In human colorectal cancer (HCT116) cells, 2,4-DTBP exhibited a half-maximal inhibitory concentration (IC50) of 57.044 ± 0.32 μM. nih.gov The compound also showed remarkable cytotoxicity against HeLa (cervical cancer) cells with an IC50 value of 10 μg/mL. nih.gov Further studies confirmed its potent activity, demonstrating 89% inhibition against HeLa cells and 88% inhibition against HT 29 (colon cancer) cells at a concentration of 1 mg/ml. nih.gov

In Vitro Cytotoxicity of 2,4-di-tert-butylphenol (2,4-DTBP)

| Cancer Cell Line | Cell Type | Activity Metric | Value | Reference |

|---|---|---|---|---|

| HCT116 | Colorectal Carcinoma | IC50 | 57.044 ± 0.32 μM | nih.gov |

| HeLa | Cervical Cancer | IC50 | 10 μg/mL | nih.gov |

| % Inhibition (at 1 mg/mL) | 89% | nih.gov | ||

| HT 29 | Colon Cancer | % Inhibition (at 1 mg/mL) | 88% | nih.gov |

| MCF-7 | Breast Cancer | Cytotoxicity | Active | nih.gov |

Investigations into the molecular mechanisms underlying the anticancer effects of related compounds have uncovered several key pathways. For 2,4-DTBP, studies in HCT116 colorectal cancer cells showed that it inhibits proliferation and promotes apoptosis in a dose- and time-dependent manner. nih.gov Mechanistic analysis revealed that the compound induces cell cycle arrest in the G1 phase and triggers apoptosis. nih.gov This process is associated with the decreased expression of the anti-apoptotic proteins Bcl-2 and Survivin. nih.gov

While direct inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by this compound is not detailed, the VEGFR-2 signaling pathway is a critical regulator of angiogenesis and a prime target in cancer therapy. nih.gov Activation of VEGFR-2 triggers downstream signaling cascades, including the PI3K/AKT pathway, which is essential for endothelial cell proliferation, migration, and survival. nih.govnih.gov The ability of compounds like 2,4-DTBP to induce apoptosis by modulating key regulatory proteins such as Bcl-2 suggests a potential for complex interactions with cell survival pathways that may overlap with those controlled by growth factor receptors like VEGFR-2. nih.govresearchgate.net The demonstrated induction of apoptosis and cell cycle arrest by these compounds aligns with the outcomes of inhibiting major survival signaling axes in cancer cells. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] |

| 2,4-di-tert-butylphenol (2,4-DTBP) |

| 2,4,6-trimethylbenzenesulfonyl hydrazones |

| Bcl-2 |

Enzyme Inhibition Relevant to Oncogenesis (e.g., Histone Deacetylase (HDAC) inhibition)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govmdpi.com This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. mdpi.com The aberrant activity of HDACs is linked to the development and progression of various cancers, making them an attractive target for therapeutic intervention. nih.gov HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents, with several compounds approved for cancer treatment. mdpi.com

The development of novel HDACis often focuses on specific structural motifs that can interact with the active site of the enzyme. While direct studies on this compound as an HDAC inhibitor are not extensively documented in the provided literature, its structural components are found in various classes of enzyme inhibitors. The general structure of an HDACi typically consists of a zinc-binding group (ZBG), a linker, and a cap group. Derivatives of the acetohydrazide scaffold could be functionalized to incorporate effective ZBGs, such as hydroxamic acids, which are known to potently target class I and II HDAC isoforms. mdpi.com The 4-tert-butylphenoxy group can serve as a bulky cap group, which modulates isoform selectivity and potency. nih.gov Research into novel HDACis has shown that modifying the cap region is a key strategy for increasing potency for class I HDACs. nih.gov Therefore, the this compound scaffold represents a viable starting point for the design and synthesis of new potential HDAC inhibitors for oncological applications.

Anti-inflammatory and Analgesic Properties

Modulation of Inflammatory Pathways (e.g., Cyclooxygenase-2 (COX-2) inhibition)

Inflammation is a complex biological response implicated in numerous pathological conditions. A key enzyme in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is responsible for physiological functions, while COX-2 is inducible by inflammatory stimuli and is a primary mediator of inflammation and pain. nih.govmdpi.com Consequently, selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov

Derivatives containing the 4-tert-butylphenol (B1678320) moiety have been investigated for their anti-inflammatory properties. nih.govresearchgate.net Studies on artificial antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) have demonstrated anti-inflammatory activity by inhibiting the expression of the Cox2 gene in lipopolysaccharide (LPS)-activated cells. nih.gov The combination of BHT with another phenolic antioxidant, 2-tert-butyl-4-methoxyphenol (B74144) (BHA), has been shown to exert a potent synergistic anti-inflammatory effect. nih.gov This suggests that the tert-butylphenoxy group within the this compound structure could contribute significantly to anti-inflammatory actions. The hydrazide and hydrazone functionalities are also present in a variety of compounds synthesized and evaluated for anti-inflammatory and analgesic activities. nih.gov The development of selective COX-2 inhibitors is a promising strategy for managing inflammation and inflammation-associated cancers. nih.gov The structural framework of this compound, combining a phenolic group with a hydrazide linker, presents a promising scaffold for designing novel and selective COX-2 inhibitors.

| Compound/Extract | Target | Effect | Finding |

| BHT/BHA Combination | Cox2 and Tnfa genes | Inhibited expression | A combination of BHT and BHA at a molar ratio of 0.5-2 exerts potent anti-inflammatory activity. nih.gov |

| Pterocarpus marsupium extract | COX-2 | Selective inhibition | The extract demonstrated selective COX-2 inhibitory activity, which was related to its pterostilbene (B91288) content. caldic.com |

| Lonimacranthoide VI | COX-2 and PGE2 | Inhibited mRNA expression and activity | The compound showed a dose-dependent inhibition of COX-2, suggesting it is a key anti-inflammatory component. nih.gov |

Antioxidant Capacity and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of aerobic metabolism and in response to external stressors. mdpi.comnih.gov An imbalance between the production of ROS and the body's ability to neutralize them leads to oxidative stress, a condition implicated in numerous diseases. nih.gov Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage to cells and tissues. nih.gov

The this compound molecule contains a 4-tert-butylphenol group, a structure well-known for its antioxidant properties. nih.govresearchgate.net Phenolic compounds can act as free radical scavengers, and their antioxidant efficacy is a subject of extensive research. jchr.orgmdpi.com For instance, compounds like 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs are recognized for their antioxidant activities. researchgate.net The mechanism often involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.

Furthermore, hydrazide derivatives have been synthesized and evaluated for their antioxidant potential. jchr.org In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to quantify this activity. jchr.org For example, a study on 2-hydroxy benzyl (B1604629) hydrazide derivatives showed significant radical scavenging activity, with some compounds exhibiting IC50 values as low as 81.28 µg/mL. jchr.org The combination of the antioxidant-rich tert-butylphenol moiety and the hydrazide functional group in this compound suggests a strong potential for ROS scavenging and contributing to cellular protection against oxidative stress.

| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| 2-hydroxy benzyl hydrazide (C-7) | DPPH | 81.28 | Ascorbic acid | 30.20 jchr.org |

| 2-hydroxy benzyl hydrazide (C-2) | DPPH | 85.64 | Ascorbic acid | 30.20 jchr.org |

| 2-hydroxy benzyl hydrazide (C-3) | DPPH | 162.18 | Ascorbic acid | 30.20 jchr.org |

Other Emerging Biological Activities

β-Glucuronidase Inhibition Studies

β-Glucuronidase is a lysosomal hydrolase found in various mammalian tissues and body fluids. nih.gov This enzyme is involved in the catabolism of glucuronides, which are conjugates of various substances including drugs and toxins. scbt.com Elevated levels of β-glucuronidase have been associated with certain pathological conditions, including some cancers, making it a therapeutic target. nih.govresearchgate.net Therefore, the discovery of β-glucuronidase inhibitors is an active area of research. scbt.com

Various natural and synthetic compounds have been identified as inhibitors of this enzyme. nih.gov Kinetic studies are often employed to determine the potency and mechanism of inhibition, with IC50 values indicating the concentration required for 50% inhibition. For example, two prenylated isoflavones, 6,8-diprenylorobol (B132295) and 6,8-diprenylgenistein, were identified as potent competitive inhibitors of β-glucuronidase with Kᵢ values of 1.41 μM and 1.69 μM, respectively. nih.gov While specific studies on this compound are limited in the provided results, the general structural features of phenoxy acetohydrazides make them interesting candidates for evaluation as β-glucuronidase inhibitors. Their potential to be modified into various derivatives allows for the exploration of structure-activity relationships to optimize inhibitory activity against this enzyme.

| Compound | Inhibition Type | Kᵢ Value (μM) |

| 6,8-diprenylorobol | Competitive | 1.41 nih.gov |

| 6,8-diprenylgenistein | Competitive | 1.69 nih.gov |

Urease Enzyme Inhibition

Research into the biological activities of this compound and its derivatives has revealed significant potential for urease enzyme inhibition. The core structure of phenoxy acetohydrazide has been identified as a promising scaffold for the development of urease inhibitors. nih.gov Various synthesized analogs have demonstrated excellent potential for urease inhibition, suggesting they could be explored as alternative therapies in conditions where urease activity is problematic. nih.govresearchgate.net

A study on N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which are structurally similar to this compound derivatives, has provided valuable insights into their urease inhibitory activity. mdpi.com In this study, a series of twenty-three N-acylhydrazones of 4-(tert-butyl)benzohydrazide were synthesized and evaluated for their in vitro urease inhibitory potential. mdpi.com The inhibitory activities of these derivatives were found to be in the range of IC₅₀ = 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, with the standard inhibitor, thiourea, having an IC₅₀ of 21.14 ± 0.425 µM. mdpi.com Notably, two compounds from this series exhibited greater activity than the standard. mdpi.com The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring enhances the enzyme inhibition. mdpi.com

Further investigations into other related acetohydrazide derivatives have also shown strong urease inhibitory activities. For instance, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide displayed potent inhibition with IC₅₀ values of 8.4 µM and 20.2 µM, respectively. nih.govresearchgate.net These findings underscore the potential of the acetohydrazide framework in designing effective urease inhibitors.

The following table summarizes the urease inhibitory activities of some N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives and other related acetohydrazide compounds.

Table 1: Urease Inhibitory Activity of Selected Acetohydrazide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| N′-(2,3,4-Trimethoxybenzylidene)-4-tert-butylbenzohydrazide | 13.33 ± 0.58 |

| N′-(4-Nitrobenzylidene)-4-tert-butylbenzohydrazide | 251.74 ± 6.82 |

| N′-(2,4,6-Trimethoxybenzylidene)-4-tert-butylbenzohydrazide | Data not available |

| N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 8.4 |

| N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 20.2 |

Herbicidal and Plant Growth Regulatory Activities of Related Analogs

While direct studies on the herbicidal and plant growth regulatory activities of this compound are limited, research on structurally related analogs, particularly those containing a phenoxyacetic acid moiety, provides significant insights into their potential in this area. Substituted phenoxyacetic acids are a well-established class of synthetic plant-growth regulators with selective herbicidal properties. core.ac.uk

These compounds, often referred to as auxin-like herbicides, mimic the action of the natural plant hormone indole-3-acetic acid (IAA). plantsjournal.com When applied to broadleaf plants, they induce uncontrolled and rapid growth, which ultimately leads to the plant's death. core.ac.uk This selective action allows for their use in controlling broadleaf weeds in various cereal crops. core.ac.uk One of the earliest and most well-known examples is 2,4-dichlorophenoxyacetic acid (2,4-D). plantsjournal.com

The herbicidal effects of these phenoxyacetic acid analogs are dose-dependent. At high concentrations, they act as herbicides, while at very low concentrations, they can stimulate plant growth. core.ac.uk The mode of action involves an overdose of auxin-like activity, which disrupts the normal physiological processes of the plant. For instance, treatment with 2,4-D has been shown to cause a significant increase in the proline content in the leaves of mesquite trees, leading to toxicity. plantsjournal.com

The following table summarizes the observed effects of some phenoxyacetic acid analogs on plants.

Table 2: Herbicidal and Plant Growth Regulatory Effects of Related Phenoxyacetic Acid Analogs

| Compound | Plant Species | Observed Effects |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Mesquite (Prosopis juliflora) | Increased proline content in leaves, leading to toxicity. plantsjournal.com |

| 2-Methyl-4-chlorophenoxy acetic acid-Na (MCPA-Na) | Cotton (Gossypium hirsutum) | Decreased chlorophyll (B73375) content, reduced plant height, and lower boll number. nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(tert-butyl)benzohydrazide |

| Indole-3-acetic acid |

| N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide |

| N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide |

| N′-(2,3,4-Trimethoxybenzylidene)-4-tert-butylbenzohydrazide |

| N′-(2,4,6-Trimethoxybenzylidene)-4-tert-butylbenzohydrazide |

| N′-(4-Nitrobenzylidene)-4-tert-butylbenzohydrazide |

| Thiourea |

| 2,4-Dichlorophenoxyacetic acid |

| 2-Methyl-4-chlorophenoxy acetic acid-Na |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Key Structural Features for Biological Potency

The biological potency of compounds containing the 2-(4-tert-butylphenoxy)acetohydrazide scaffold is influenced by several key structural features. The core structure can be dissected into three main regions: the substituted phenoxy group, the acetohydrazide linker, and the terminal hydrazide moiety. Modifications in each of these regions can significantly impact biological activity.

The 4-tert-butylphenoxy Group : The bulky tert-butyl group on the phenyl ring is a critical feature. This lipophilic group often contributes to hydrophobic interactions within the binding pocket of a biological target. The 4-position substitution pattern is a common motif in various biologically active compounds. For instance, the 4-tert-butylphenoxy scaffold has been utilized in the design of dual-target ligands, such as histamine (B1213489) H3 receptor antagonists and monoamine oxidase B (MAO B) inhibitors. nih.gov In a series of 4-tert-butylphenoxyalkoxyamines, this group was fundamental for achieving high affinity for these targets. nih.gov

The Phenyl Ring : Substitution on the phenyl ring is a common strategy to modulate activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding affinity and pharmacokinetic profile. For example, the synthesis of related compounds like 2-[2-Bromo-4-(tert-butyl)phenoxy]acetohydrazide indicates that modifications such as halogenation are explored to probe the SAR. scbt.com In other classes of hydrazones, the presence of electron-withdrawing groups has been shown to enhance antimicrobial activities. researchgate.net

The Acetohydrazide Linker : The oxyacetyl linker (-O-CH2-C(=O)NHNH2) provides a specific spatial arrangement and conformational flexibility, allowing the terminal groups to orient themselves optimally within a receptor's active site. The carbonyl and N-H groups of the hydrazide can act as hydrogen bond acceptors and donors, respectively, which are crucial for target interaction.

The Terminal Hydrazide Moiety (-NHNH2) : This functional group is a key pharmacophoric feature. It is known to be a reactive nucleophile and can form crucial hydrogen bonds or coordinate with metal ions in enzyme active sites. The synthesis of various derivatives often involves the condensation of this hydrazide group with aldehydes or ketones to form hydrazones, creating a new series of compounds with potentially different biological activities. researchgate.net

The table below summarizes the key structural components and their general contribution to biological potency.

| Structural Component | Key Features | Contribution to Biological Potency |

| 4-tert-butylphenyl Group | Bulky, lipophilic tert-butyl substituent at the para-position. | Enhances hydrophobic interactions with target binding sites. nih.gov |

| Phenoxy Ring Substituents | Introduction of various groups (e.g., halogens). scbt.com | Modulates electronic properties, potentially improving binding affinity and pharmacokinetic parameters. researchgate.net |

| Acetohydrazide Linker | Provides specific length and conformational flexibility. | Positions terminal groups for optimal interaction; participates in hydrogen bonding. |

| Terminal Hydrazide Moiety | Contains hydrogen bond donors and acceptors. | Forms critical interactions with biological targets; serves as a key point for further chemical modification. researchgate.net |

Elucidation of Pharmacophoric Models for Acetohydrazide Derivatives

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For acetohydrazide derivatives, these models are crucial for virtual screening and designing new compounds with improved activity.

A pharmacophore model generally includes features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). slideshare.net In the context of acetohydrazide derivatives, these features can be mapped onto the molecular structure:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetohydrazide moiety is a prominent HBA.

Hydrogen Bond Donors (HBD): The N-H groups of the hydrazide are key HBDs.

Hydrophobic/Aromatic Features: The 4-tert-butylphenyl group represents a significant hydrophobic and aromatic feature.

A study on 2-(phenylamino)acetohydrazide derivatives as eosinophil peroxidase (EPO) inhibitors led to the development of a ligand-based pharmacophore model. nih.gov This model was successfully used to screen large compound databases, identifying a class of potent inhibitors. nih.gov Although structurally different from this compound, this work highlights that the acetohydrazide core is a valuable scaffold for generating pharmacophore models. nih.gov Such models serve as powerful tools for identifying structurally diverse molecules that can bind to a common receptor site. The process of developing a pharmacophore can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is extracted from the known 3D structure of a ligand-target complex. nih.gov

The table below outlines the typical pharmacophoric features of an acetohydrazide derivative.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Aromatic/Hydrophobic | 4-tert-butylphenyl ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | -NH and -NH2 groups | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in the receptor |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) | Interaction with electropositive hydrogen atoms in the receptor |

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's biological activity. biomedgrid.com Many biological systems, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule. nih.gov One isomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects. biomedgrid.com

For the parent compound this compound, there are no chiral centers. However, its derivatives, often synthesized by reacting the hydrazide with other molecules, can introduce chirality. For instance, if the hydrazide is reacted with a chiral aldehyde or ketone, diastereomers can be formed. The biological activity of these diastereomers would likely differ significantly.

Studies on other classes of compounds have demonstrated the critical role of stereochemistry:

In a series of nature-inspired 3-Br-acivicin derivatives, only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was responsible for the enhanced biological effect. nih.gov

For a series of β-amino-N-acylhydrazones designed as DPP-4 inhibitors, theoretical and experimental approaches confirmed that the stereochemistry at the β-carbon atom was a key determinant of inhibitory potency. rsc.org

These examples underscore a fundamental principle in medicinal chemistry: when chirality is present in derivatives of this compound, the specific stereoisomeric form is expected to be a crucial factor for biological activity, influencing everything from target binding to metabolic stability. biomedgrid.comnih.gov

Computational QSAR Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is represented by a mathematical equation that relates one or more molecular descriptors to the activity.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Preparation : A series of compounds with varying substituents and their corresponding measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies), and steric or topological indices. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A validated QSAR model can be highly valuable for predicting the biological efficacy of newly designed, unsynthesized compounds. nih.gov This predictive capability accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. For example, 3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives provided critical insights into the structural requirements for inhibiting the Sortase A enzyme, guiding the design of more potent inhibitors. nih.gov While a specific QSAR model for this compound was not found in the provided search results, the principles of QSAR are directly applicable to any future development of this class of compounds.

The table below illustrates the general workflow of a QSAR study.

| Step | Description | Example Techniques |

| 1. Data Collection | Compile a set of molecules with known biological activity. | A series of this compound derivatives with measured enzyme inhibition data. |

| 2. Descriptor Generation | Calculate numerical representations of molecular properties. | Lipophilicity (logP), Molar Refractivity, Dipole Moment, HOMO/LUMO energies. nih.gov |

| 3. Model Building | Develop a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.govnih.gov |

| 4. Validation | Assess the model's statistical significance and predictive ability. | Cross-validation (q²), external test set prediction (pred_r²), Y-randomization. nih.gov |

Computational Chemistry and Molecular Modeling Approaches in Research on 2 4 Tert Butylphenoxy Acetohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. These methods are employed to determine the most stable structure, electronic characteristics, and reactivity of 2-(4-tert-butylphenoxy)acetohydrazide.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state. This is crucial for understanding the molecule's stability and preferred shape.

Conformational analysis further explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. For this compound, the flexibility of the acetohydrazide side chain is of particular interest. Research combining X-ray analysis and IR spectroscopy has established that in the condensed phase, this compound exists exclusively as a single conformer, the ZN-C(O)-conformer. researchgate.net This indicates a specific, stable arrangement around the amide bond, which is a critical factor in determining its molecular interactions. The existence of a crystal structure, available in the Cambridge Structural Database, further confirms a well-defined, low-energy geometry in the solid state. nih.gov

| Phase | Observed Conformer | Method of Determination | Reference |

|---|---|---|---|

| Condensed Phase | ZN-C(O)-conformer | X-ray Analysis and IR Spectroscopy | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. nih.gov A detailed FMO analysis for this compound, including specific energy values for the HOMO, LUMO, and the resultant energy gap, would clarify its electronic properties and reactivity profile. However, specific calculated values for this compound are not available in the surveyed literature.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites for electrophilic and nucleophilic attack.

An MEP map uses a color spectrum to indicate charge regions: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of electron deficiency (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. For this compound, one would expect to see negative potential (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide moiety due to their lone pairs of electrons. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amine group. While this technique is powerful for predicting intermolecular interactions, specific MEP maps for this compound have not been detailed in the available research.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.comwisc.edu This method is highly effective for studying charge transfer and intramolecular interactions, such as hyperconjugation, by quantifying the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Computational methods can be used to predict the Nonlinear Optical (NLO) properties of molecules, which are relevant for applications in optoelectronics and materials science. researchgate.netmdpi.com These properties arise from the interaction of molecules with strong electromagnetic fields. Key NLO parameters, such as polarizability (α) and hyperpolarizability (β, γ), can be calculated using quantum chemical methods. Molecules with significant charge transfer characteristics and extended π-conjugated systems often exhibit enhanced NLO responses. While studies have been conducted on derivatives containing the tert-butylphenoxy moiety, such as certain phthalocyanines, these molecules have a vastly different electronic structure. rsc.orgresearchgate.netresearchgate.net Specific theoretical predictions or experimental measurements of the NLO properties for this compound are not present in the surveyed scientific literature.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme. The simulation calculates a binding affinity or scoring function, which estimates the strength of the interaction.

While specific molecular docking studies for this compound were not identified in the literature, research on related compounds provides context for potential applications. For instance, other derivatives featuring the 4-tert-butylphenoxy scaffold have been designed and evaluated as ligands for biological targets, including histamine (B1213489) H3 receptors and monoamine oxidase B (MAO-B), which are relevant in the study of neurological diseases. mdpi.com Such studies suggest that the 4-tert-butylphenoxy moiety can serve as a pharmacophore for specific biological targets, indicating that molecular docking simulations of this compound against these or other receptors could be a valuable area of investigation to predict its potential biological activity.

Binding Affinity Estimation

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug design. Computational methods are frequently used to estimate the binding affinity of ligands to their protein targets. For instance, in the study of AKT-1 inhibitors, molecular docking results are analyzed to determine binding energies, which are then used to rank compounds based on their estimated binding free energy. mdpi.com Similarly, for VEGFR-2 inhibitors, computational analyses have been used to improve binding affinity by increasing hydrophobic interactions with the active site. nih.gov

| Compound Type | Target Protein | Estimated Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives | Urease | IC50 values in the range of 13.33 ± 0.58 to 251.74 ± 6.82 µM | mdpi.com |

| Galuteolin | AKT-1 | -12.3 | nih.gov |

| Linarin | AKT-1 | -11.5 | nih.gov |

| Anilinophthalazine derivatives | VEGFR-2 | IC50 values in the range of 0.636–5.76 μM | nih.gov |

| Urido-anilinophthalazines | VEGFR-2 | IC50 values in the range of 0.083-0.473 μM | nih.gov |

| Rofecoxib | COX-2 | -10.4 | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of biological systems at an atomic level. nih.govrjpbr.com These simulations provide insights into the stability of ligand-protein complexes over time, which is crucial for drug discovery. nih.gov By simulating the movements of atoms, MD can reveal conformational changes in both the ligand and the protein upon binding, helping to validate docking results and provide a more accurate picture of the binding interactions. nih.govnih.gov For example, MD simulations have been used to evaluate the interaction of compounds with the hCOX-2 target, showing that ligands remain interacting with the protein throughout the simulation. nih.gov

Advanced Ligand-Based and Structure-Based Drug Design Strategies